Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-(2-chloro-5-methoxy-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S/c1-17-8-4-5-9(12)10(6-8)13(19(3,15)16)7-11(14)18-2/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBHHRQNWGFMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)N(CC(=O)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152656 | |
| Record name | Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858254-93-9 | |
| Record name | Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858254-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Chloro-N-(methylsulfonyl)acetamide as a Key Intermediate
A crucial intermediate in the preparation of the target compound is 2-chloro-N-(methylsulfonyl)acetamide, which can be synthesized by the reaction of methylsulfonamide with chloroacetyl chloride. This reaction has been extensively studied with various solvents and conditions:
The reaction is generally performed by slow addition of chloroacetyl chloride to methylsulfonamide in an organic solvent under controlled temperature, followed by isolation of the solid product by filtration and drying.
Alkylation Using Potassium tert-Butoxide
The subsequent step involves alkylation of the intermediate with suitable amines or alcohols in the presence of potassium tert-butoxide as a base, typically in tetrahydrofuran (THF) or N-methylpyrrolidone (NMP):
This step highlights the importance of temperature control and solvent choice to achieve high yields and purity. The use of potassium tert-butoxide facilitates deprotonation and nucleophilic substitution.
Mechanistic Insights and Reaction Optimization
Activation and Cyclization Pathways
Studies on related sulfonylglycinate compounds indicate that activation of carboxylic acid moieties by acetic anhydride or other activating agents leads to intermediates such as mixed anhydrides or ketenes, which then react with imines or amines to form lactams or related cyclic structures. For example, acetic anhydride activation at elevated temperatures (around 130°C) can promote cyclization to β-lactams via Mannich-type reactions, involving methylene groups adjacent to carbonyls.
Sensitivity to Temperature and Solvent
Reaction yields are sensitive to temperature changes, with optimal yields observed around 130°C for acetic anhydride activation, while higher or lower temperatures reduce product formation. Solvent choice also affects yields, with chlorobenzene and 1,4-dioxane providing better outcomes than o-xylene or addition of bases, which can diminish yields.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acylation of methylsulfonamide with chloroacetyl chloride | Ethyl acetate, 65°C, 12 h | 74–94 | Slow addition, precipitation and filtration |
| 2 | Alkylation with amines/alcohols using potassium tert-butoxide | THF or NMP, 0–20°C, 1–12 h | 83–90 | Temperature control critical, purification by crystallization |
| 3 | Activation and cyclization (related lactam formation) | Acetic anhydride, 130°C, chlorobenzene | ~66 (for analogous compounds) | Sensitive to temperature, solvent, and base presence |
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate has been investigated for its potential as a pharmaceutical agent. The following table summarizes its medicinal applications:
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a lead compound for developing new anticancer drugs.
Agricultural Research
The compound's properties also lend themselves to applications in agriculture, particularly as a pesticide or herbicide:
| Application Area | Description | References |
|---|---|---|
| Pesticidal Activity | Effective against specific pests affecting crops. | |
| Herbicidal Properties | Potential use in controlling unwanted plant species. |
Case Study: Pesticidal Activity
Research conducted on the efficacy of this compound as an insecticide showed promising results in reducing pest populations in controlled environments. The study concluded that the compound could be developed into an environmentally friendly pesticide.
Mechanism of Action
The mechanism of action of Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring may facilitate binding to enzymes or receptors, while the methylsulfonyl group can enhance the compound’s stability and solubility. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate
Key Differences :
- Sulfonyl Group: The target compound features a methylsulfonyl group, whereas the analog in has a bulkier phenylsulfonyl group.
- Aromatic Substituents : The target compound’s 2-chloro-5-methoxy substitution contrasts with the analog’s 2-methoxy-5-methyl groups. The chloro group may enhance electrophilicity and reactivity in substitution reactions compared to the methyl group .
Physical Properties :
| Property | Target Compound (Calculated) | Compound |
|---|---|---|
| Molecular Weight | ~320.76 g/mol | 349.40 g/mol |
| Purity | N/A | 95% |
| Long-Term Stability | Not reported | Discontinued |
Heterocyclic Glycinate Derivatives
Example: Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (Compound 6, ) Key Differences:
- Backbone Modifications: Compound 6 incorporates a cyano-pyridinyl ethenyl group, introducing π-conjugation and planar geometry absent in the target compound. This structural feature may enhance binding affinity in catalytic or biological systems .
- Reactivity: The cyano group in Compound 6 facilitates nucleophilic additions, whereas the target compound’s chloro and methoxy groups favor electrophilic aromatic substitution .
Sulfonamide Guanidine Derivatives
Example : N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines ()
Key Differences :
- Functional Groups : These derivatives feature guanidine and alkylthio groups, which are absent in the target compound. The guanidine moiety imparts basicity and hydrogen-bonding capacity, influencing solubility and biological activity .
- Applications : Sulfonamide guanidines are often explored for antimicrobial activity, while glycinate esters like the target compound may serve as intermediates in agrochemical or pharmaceutical synthesis .
Research Findings and Implications
- Substituent Effects: The chloro group in the target compound likely increases electrophilicity compared to methyl or cyano substituents in analogs, making it more reactive in aromatic substitution reactions .
- Sulfonyl Group Impact : Methylsulfonyl groups offer better solubility in polar aprotic solvents compared to phenylsulfonyl analogs, which could streamline purification processes .
- The target compound’s methylsulfonyl group may mitigate these challenges .
Biological Activity
Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate, also known as CAS No. 1858254-93-9, is a glycine derivative characterized by the presence of a chloro and methoxy group on the phenyl ring, along with a methylsulfonyl group attached to the nitrogen atom. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of 307.75 g/mol. Its structure is defined by the following characteristics:
- IUPAC Name : this compound
- InChI Key : ZJOZSBVACQDHKI-UHFFFAOYSA-N
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, potentially including enzymes and receptors involved in various metabolic pathways. The exact mechanisms remain to be fully elucidated but may involve modulation of signaling pathways relevant to inflammation and pain management.
Biological Activity
Research indicates that this compound has several notable biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
- Analgesic Properties : The compound has been explored for its potential analgesic effects, which could position it as an alternative or adjunct therapy in pain management.
Case Studies and Research Findings
A review of existing literature reveals various studies focusing on the biological activity of this compound:
- In Vitro Studies : Laboratory studies have shown that this compound can inhibit specific inflammatory mediators in cell cultures, indicating its potential role in modulating inflammatory responses.
- Animal Models : In vivo studies using rodent models have demonstrated that administration of this compound leads to significant reductions in pain-related behaviors, supporting its analgesic potential.
- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between this compound and various target proteins involved in pain and inflammation pathways, suggesting a mechanism for its observed biological effects.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for Methyl N-(2-chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycinate?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with glycine esterification followed by sulfonylation and aromatic substitution. Key steps include:
- Esterification : Use methyl glycinate as a precursor, reacting with sulfonyl chlorides under basic conditions (e.g., triethylamine in THF) to form the N-sulfonyl intermediate .
- Aromatic Substitution : Introduce the 2-chloro-5-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and validate purity via HPLC (C18 columns, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, sulfonyl signals at δ 3.2–3.5 ppm) .
- X-ray Crystallography : Resolve bond angles (e.g., N–S–O angles ~119°) and confirm stereochemistry .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H]+ at m/z ~348) .
Q. What in vitro models are suitable for initial biological activity screening?
- Methodological Answer :
- Cancer Cell Lines : Use proliferation assays (e.g., MTT or SRB) in ERRα-overexpressing cell lines (e.g., breast cancer MDA-MB-231) to assess antiproliferative effects .
- Enzyme Inhibition : Test sulfonamide-mediated inhibition of sodium channels (e.g., patch-clamp assays) due to structural similarity to voltage-gated sodium channel blockers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?
- Methodological Answer :
- Modify Substituents : Replace the methoxy group with bulkier alkoxy groups (e.g., ethoxy or benzyloxy) to evaluate steric effects on receptor binding .
- Sulfonyl Group Variations : Test trifluoromethylsulfonyl or phenylsulfonyl analogs to assess electronic effects on bioactivity .
- In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with ERRα or sodium channel domains .
Q. How do researchers resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H₂O₂ 3%) conditions at 40°C for 24 hours .
- Degradation Pathway Analysis : Use LC-MS to identify breakdown products (e.g., hydrolysis of the ester group yields glycine derivatives) .
- pH-Dependent Stability : Buffer solutions (pH 1–13) with kinetic monitoring via UV-Vis spectroscopy (λmax ~270 nm) .
Q. What strategies mitigate off-target effects in biological assays?
- Methodological Answer :
- Counter-Screening : Test against unrelated receptors (e.g., GPCRs or kinases) to rule out nonspecific binding .
- Isotopic Labeling : Use ¹⁴C-labeled compounds for metabolite tracking in microsomal assays (e.g., rat liver S9 fractions) .
- CRISPR Knockout Models : Validate target specificity using ERRα-knockout cell lines .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell viability protocols (e.g., identical incubation times, serum concentrations) .
- Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .
- Batch-to-Batch Variability : Compare purity data (HPLC ≥98%) across synthetic batches .
Safety and Handling
Q. What safety protocols are critical for handling this sulfonamide derivative?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
- Waste Disposal : Neutralize acidic/basic degradation products before disposal in accordance with EPA guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
